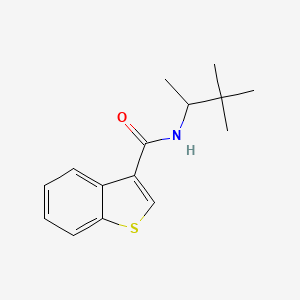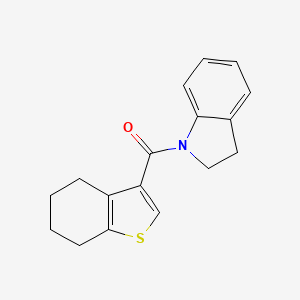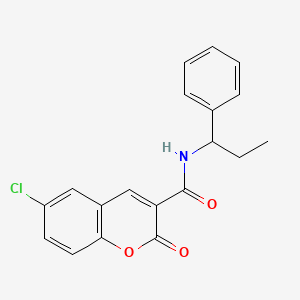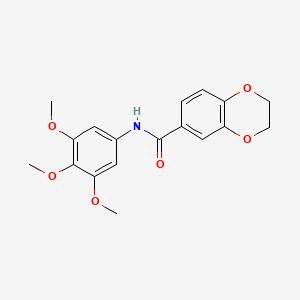
N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide
Übersicht
Beschreibung
N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide, also known as TAK-659, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzothiophenes, which are known to have various biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Wirkmechanismus
N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide inhibits the activity of Bruton's tyrosine kinase (BTK), which plays a crucial role in the activation of B cells and other immune cells. By inhibiting BTK, N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide can suppress the activation of B cells and the production of antibodies, leading to a reduction in inflammation and autoimmune responses. In cancer cells, N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide inhibits the BTK signaling pathway, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide has been well-tolerated, with no significant adverse effects observed. However, further studies are needed to evaluate its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide is its specificity for BTK, which makes it a valuable tool for studying the role of BTK in various diseases. However, its high potency and irreversible binding to BTK can also make it challenging to perform experiments that require reversible inhibition of BTK. Additionally, the synthesis of N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide can be complex and time-consuming, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the evaluation of N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide in clinical trials for the treatment of autoimmune disorders. Additionally, further studies are needed to understand the long-term effects of BTK inhibition on the immune system and to identify potential biomarkers for patient selection and monitoring.
Wissenschaftliche Forschungsanwendungen
N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, N-(1,2,2-trimethylpropyl)-1-benzothiophene-3-carboxamide has shown promising results in inhibiting the growth of cancer cells and reducing tumor size. It has also been shown to have immunomodulatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-10(15(2,3)4)16-14(17)12-9-18-13-8-6-5-7-11(12)13/h5-10H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMLFVYVRNDTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=CSC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-{[(5-methyl-3-thienyl)carbonyl]amino}phenyl)acetic acid](/img/structure/B4183504.png)

![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4183512.png)

![3-ethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B4183522.png)
![1-(4-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B4183528.png)

![N-[2-(1-piperidinyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4183544.png)
![methyl 5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183565.png)


![3-methyl-5-oxo-5-{[2-(1-piperidinyl)ethyl]amino}pentanoic acid](/img/structure/B4183592.png)
![1-[2-(2-chloro-5-methylphenoxy)butanoyl]-4-(methylsulfonyl)piperazine](/img/structure/B4183599.png)
![5-methyl-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-isoxazolecarboxamide](/img/structure/B4183604.png)